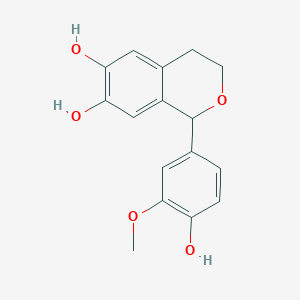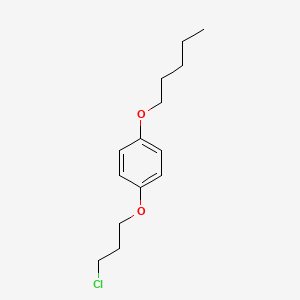![molecular formula C15H32O4 B14246921 (2S)-3-[(12-Hydroxydodecyl)oxy]propane-1,2-diol CAS No. 400010-92-6](/img/structure/B14246921.png)
(2S)-3-[(12-Hydroxydodecyl)oxy]propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-[(12-Hydroxydodecyl)oxy]propane-1,2-diol is a chemical compound characterized by the presence of a hydroxyl group and a long alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[(12-Hydroxydodecyl)oxy]propane-1,2-diol typically involves the reaction of 1,2-propanediol with a 12-hydroxydodecyl derivative. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-3-[(12-Hydroxydodecyl)oxy]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical in determining the efficiency and selectivity of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of functionalized derivatives .
Aplicaciones Científicas De Investigación
(2S)-3-[(12-Hydroxydodecyl)oxy]propane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (2S)-3-[(12-Hydroxydodecyl)oxy]propane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group and alkyl chain play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes .
Comparación Con Compuestos Similares
Similar Compounds
Propane-1,2-diol: A simpler diol with similar hydroxyl functionality but lacking the long alkyl chain.
1,2-Propanediol: Another diol with similar properties but different structural features.
12-Hydroxydodecanoic acid: Shares the long alkyl chain but differs in functional groups.
Uniqueness
(2S)-3-[(12-Hydroxydodecyl)oxy]propane-1,2-diol is unique due to its combination of a hydroxyl group and a long alkyl chain, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
Número CAS |
400010-92-6 |
|---|---|
Fórmula molecular |
C15H32O4 |
Peso molecular |
276.41 g/mol |
Nombre IUPAC |
(2S)-3-(12-hydroxydodecoxy)propane-1,2-diol |
InChI |
InChI=1S/C15H32O4/c16-11-9-7-5-3-1-2-4-6-8-10-12-19-14-15(18)13-17/h15-18H,1-14H2/t15-/m0/s1 |
Clave InChI |
JJUJIWMPUQQPPZ-HNNXBMFYSA-N |
SMILES isomérico |
C(CCCCCCOC[C@H](CO)O)CCCCCO |
SMILES canónico |
C(CCCCCCOCC(CO)O)CCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



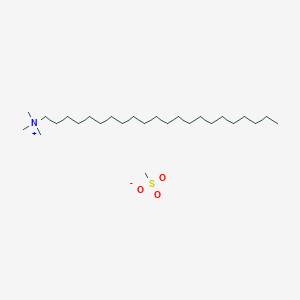
![Pyrimidine, 4,6-bis[4-(propylthio)[2,2'-bipyridin]-6-yl]-](/img/structure/B14246852.png)
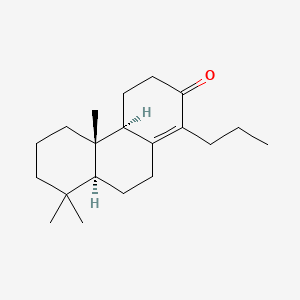
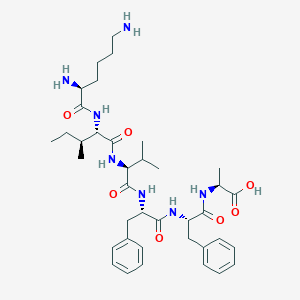
![2-Propanol, 1,1,1,3,3,3-hexafluoro-2-[[(2-methoxyethyl)amino]methyl]-](/img/structure/B14246863.png)

![Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate](/img/structure/B14246889.png)
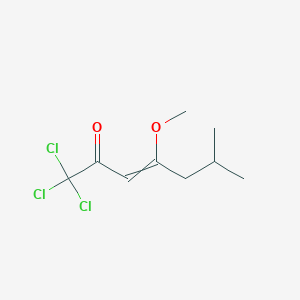
![N-{4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14246893.png)
![4-[(4-Butoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B14246895.png)
